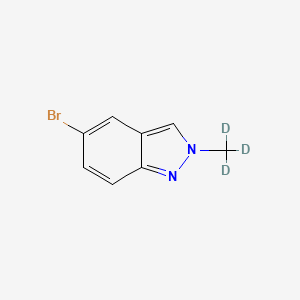

5-Bromo-2-methyl-2H-indazole-d3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C8H7BrN2 |

|---|---|

分子量 |

214.08 g/mol |

IUPAC名 |

5-bromo-2-(trideuteriomethyl)indazole |

InChI |

InChI=1S/C8H7BrN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3/i1D3 |

InChIキー |

QFZOHVHNTZTZMJ-FIBGUPNXSA-N |

異性体SMILES |

[2H]C([2H])([2H])N1C=C2C=C(C=CC2=N1)Br |

正規SMILES |

CN1C=C2C=C(C=CC2=N1)Br |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide to 5-Bromo-2-methyl-2H-indazole-d3: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for the synthesis, and a discussion of the applications in drug development of 5-Bromo-2-methyl-2H-indazole-d3. This deuterated analog of 5-Bromo-2-methyl-2H-indazole is a valuable tool in medicinal chemistry, particularly in the development of kinase inhibitors.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄D₃BrN₂ | - |

| Molecular Weight | 214.08 g/mol | [Calculated] |

| Monoisotopic Mass | 213.9972 Da | [Calculated] |

| Appearance | White to off-white solid | [Assumed based on analog] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents such as DMSO and methanol | [Assumed based on analog] |

| CAS Number | 465529-56-0 (non-deuterated) | PubChem[1] |

Note: The properties listed are for the non-deuterated analog unless otherwise specified. Deuterium labeling is not expected to significantly alter these fundamental properties.

Spectroscopic Data Analysis (for non-deuterated analog)

Spectroscopic analysis is crucial for the structural confirmation of 5-Bromo-2-methyl-2H-indazole.

¹H NMR Spectroscopy: A proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the N-methyl protons. The bromine atom at the 5-position will influence the chemical shifts and coupling constants of the adjacent aromatic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts will be characteristic of the indazole ring system, with the carbon bearing the bromine atom showing a lower chemical shift due to the halogen's electronegativity.

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

Experimental Protocols

The synthesis of this compound can be achieved through the N-alkylation of 5-bromo-1H-indazole using a deuterated methylating agent. The following is a detailed protocol for this synthesis.

Synthesis of this compound

Materials:

-

5-bromo-1H-indazole

-

Deuterated iodomethane (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add deuterated iodomethane (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and isotopic purity.

Applications in Drug Development: Kinase Inhibition

The indazole scaffold is a privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors.[2][3] The 5-bromo-indazole core serves as a versatile building block, with the bromine atom providing a handle for further chemical modifications through cross-coupling reactions to enhance potency and selectivity.[2]

Indazole-based compounds have been shown to target several key signaling pathways implicated in cancer, including the PI3K/Akt and PLK4 pathways.[2]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][5][6] Dysregulation of this pathway is a common feature in many cancers.[6] Indazole-based inhibitors can be designed to target key kinases within this pathway, such as Akt itself or upstream regulators like PI3K.

PLK4 Signaling Pathway

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication and cell cycle progression.[7][8] Overexpression of PLK4 is observed in various cancers, making it an attractive therapeutic target.[7] Indazole-based compounds have been developed as potent and selective inhibitors of PLK4.

Experimental Workflow Visualization

The general workflow for the synthesis and characterization of this compound is outlined below.

Conclusion

This compound is a valuable isotopically labeled compound for use in drug discovery and development. Its synthesis is achievable through standard organic chemistry methodologies. The bromo-indazole scaffold is a key pharmacophore in the design of kinase inhibitors, with demonstrated activity against important cancer-related signaling pathways such as PI3K/Akt and PLK4. This technical guide provides a foundational resource for researchers working with this and related compounds.

References

- 1. 5-Bromo-2-methyl-2H-indazole | C8H7BrN2 | CID 11514007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. 2091296-91-0|5-Bromo-2-methyl-2H-indazole-7-carbonitrile|BLD Pharm [bldpharm.com]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. sinobiological.com [sinobiological.com]

An In-depth Technical Guide to 5-Bromo-2-methyl-2H-indazole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-2H-indazole-d3, a deuterated isotopologue of 5-Bromo-2-methyl-2H-indazole. This document details its chemical and physical properties, provides insights into its synthesis, and outlines its primary application as an internal standard in quantitative analytical methods.

Core Compound Identity and Properties

This compound is a stable isotope-labeled version of 5-Bromo-2-methyl-2H-indazole, where the three hydrogen atoms on the N-methyl group are replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based bioanalytical assays.[1] The indazole ring system itself is a key structural motif in many pharmacologically active compounds, known for a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[2][3]

Physicochemical Properties

The key physicochemical properties of 5-Bromo-2-methyl-2H-indazole and its deuterated analog are summarized in the table below.

| Property | 5-Bromo-2-methyl-2H-indazole | This compound |

| Molecular Formula | C₈H₇BrN₂ | C₈H₄D₃BrN₂ |

| Molecular Weight | 211.06 g/mol [4] | 214.08 g/mol |

| Monoisotopic Mass | 209.97926 Da[4] | 212.99804 Da |

| CAS Number | 465529-56-0[4] | 2447686-91-9 |

| Appearance | Solid (form may vary) | Solid (form may vary) |

| Purity | Typically ≥98% | Typically ≥98% |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and dichloromethane. | Soluble in organic solvents such as methanol, DMSO, and dichloromethane. |

Hazards and Safety

The non-deuterated compound, 5-Bromo-2-methyl-2H-indazole, is associated with the following hazard statements:

-

Harmful if swallowed (H302)[4]

-

Causes skin irritation (H315)[4]

-

Causes serious eye irritation (H319)[4]

-

May cause respiratory irritation (H335)[4]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis and Manufacturing

The synthesis of 2H-indazoles can be achieved through various methods, with transition-metal-catalyzed reactions being particularly common. The synthesis of 5-Bromo-2-methyl-2H-indazole would likely proceed via a similar route, followed by a deuteration step to yield the final product.

General Synthesis of 2-Aryl/Alkyl-2H-indazoles

A prevalent method for the synthesis of 2-substituted-2H-indazoles is the copper-catalyzed one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide.[5][6] This approach is valued for its operational simplicity and broad substrate scope.[5]

Reaction Scheme:

Plausible Synthesis of 5-Bromo-2-methyl-2H-indazole

A plausible synthetic route to 5-Bromo-2-methyl-2H-indazole would adapt the general copper-catalyzed method. The starting materials would be 2,5-dibromobenzaldehyde and methylamine, along with sodium azide.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2,5-dibromobenzaldehyde (1.0 mmol) and methylamine (1.2 mmol, typically as a solution in a solvent like THF or water) in dimethyl sulfoxide (DMSO, 5 mL), add sodium azide (1.5 mmol), copper(I) iodide (0.1 mmol), and N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.1 mmol).[5]

-

Reaction Conditions: Heat the reaction mixture to 120°C and stir for 12 hours.[5]

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield 5-Bromo-2-methyl-2H-indazole.

Synthesis of this compound

The deuterated analog is likely synthesized by utilizing a deuterated source for the methyl group. A common method for N-alkylation in heterocyclic chemistry involves the use of an alkyl halide.

Experimental Protocol (Hypothetical):

-

Precursor Synthesis: Synthesize 5-bromo-2H-indazole as a precursor. This can be achieved through various literature methods for the formation of the indazole ring system.

-

Deuteromethylation: In a suitable solvent, such as DMF or acetonitrile, deprotonate 5-bromo-2H-indazole with a base (e.g., sodium hydride or potassium carbonate). Then, add deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄) to the reaction mixture. The reaction would likely proceed at room temperature or with gentle heating.

-

Purification: After the reaction is complete, the mixture would be worked up similarly to the non-deuterated synthesis, followed by purification via column chromatography to isolate this compound.

Analytical Data

Detailed analytical data is crucial for the confirmation of the structure and purity of 5-Bromo-2-methyl-2H-indazole and its deuterated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for structural elucidation. The expected chemical shifts for the non-deuterated compound are outlined below. For the deuterated analog, the proton signal for the methyl group would be absent in the ¹H NMR spectrum.

| ¹H NMR | ¹³C NMR |

| Assignment | Predicted δ (ppm) |

| Aromatic-H | 7.0 - 8.0 |

| N-CH₃ | ~4.0 |

Note: Predicted chemical shifts are based on general values for similar structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. The presence of bromine results in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da ([M]⁺ and [M+2]⁺).

| Compound | Ionization Mode | Expected m/z | Notes |

| 5-Bromo-2-methyl-2H-indazole | ESI+ | [M+H]⁺ at 211.0 and 213.0 | Characteristic 1:1 isotopic pattern for bromine. |

| This compound | ESI+ | [M+H]⁺ at 214.0 and 216.0 | Mass shift of +3 Da compared to the non-deuterated analog. |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Use as an Internal Standard in LC-MS/MS

In LC-MS/MS assays, an ideal internal standard co-elutes with the analyte of interest and has similar ionization efficiency, but a different mass-to-charge ratio. Deuterated standards are considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization.[7] This allows for accurate correction for matrix effects and variations in instrument response.

Experimental Workflow for a Bioanalytical Assay:

Experimental Protocol (General):

-

Sample Preparation: A known amount of this compound is spiked into the biological matrix (e.g., plasma, urine) containing the analyte of interest (the non-deuterated compound).

-

Extraction: The analyte and internal standard are extracted from the biological matrix using techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation.

-

LC Separation: The extracted sample is injected into an LC system, where the analyte and internal standard are chromatographically separated from other components. Due to their similar properties, they should have nearly identical retention times.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Role in Pharmacokinetic and Drug Metabolism Studies

The use of deuterated internal standards is critical in pharmacokinetic (PK) and drug metabolism (DMPK) studies. These studies require highly accurate and precise measurements of drug concentrations in biological fluids over time. The robustness of assays using stable isotope-labeled internal standards helps to ensure the reliability of the data generated in these crucial stages of drug development.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-methyl-2H-indazole | C8H7BrN2 | CID 11514007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. caribjscitech.com [caribjscitech.com]

- 7. rfppl.co.in [rfppl.co.in]

In-Depth Technical Guide to the Synthesis of 5-Bromo-2-methyl-2H-indazole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the deuterated compound 5-Bromo-2-methyl-2H-indazole-d3. This isotopically labeled molecule is a valuable tool in drug discovery and development, particularly in pharmacokinetic and metabolic studies. This document details the synthetic pathway, including experimental protocols for key steps, and presents quantitative data in a structured format.

Synthetic Strategy

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 5-bromo-1H-indazole, from commercially available starting materials. The second, and key, step is the regioselective N-methylation of 5-bromo-1H-indazole at the N2 position using a deuterated methylating agent to introduce the isotopic label.

The overall synthetic workflow is depicted below:

Experimental Protocols

Synthesis of 5-bromo-1H-indazole

This procedure outlines the synthesis of the key precursor, 5-bromo-1H-indazole, from 4-bromo-2-methylaniline.

Materials:

-

4-bromo-2-methylaniline

-

Chloroform

-

Acetic anhydride

-

Potassium acetate

-

Isoamyl nitrite

-

Concentrated hydrochloric acid

-

50% Sodium hydroxide solution

-

Ethyl acetate

-

Heptane

-

Magnesium sulfate

-

Silica gel

-

Celite

Procedure:

-

To a flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L), add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.

-

Stir the solution for 50 minutes.

-

Add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L).

-

Reflux the solution at 68°C for 20 hours.

-

Cool the reaction mixture to 25°C and distill off the volatile components under vacuum (30 mmHg, 30-40°C).

-

Add water in portions (total of 225 mL) and continue distillation to remove residual volatiles via azeotropic distillation.

-

Transfer the product mass back to the reaction vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL).

-

Heat the mixture to 50-55°C and add another 100 mL of concentrated hydrochloric acid in portions over 2 hours.

-

Cool the solution to 20°C and basify to pH 11 by adding 50% sodium hydroxide solution (520 g) while keeping the temperature below 37°C.

-

Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through a Celite pad.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).

-

Combine the organic layers, wash with brine (240 mL), filter through a Celite pad, and separate the layers.

-

Dry the organic solution over magnesium sulfate, filter through a silica gel pad (45 g) with ethyl acetate.

-

Concentrate the eluant by rotary evaporation, adding a total of 0.45 L of heptane during the distillation until a dry solid remains.

-

Slurry the solid with heptane (0.1 L), filter, and dry under vacuum at 45°C to yield 5-bromo-1H-indazole.[1]

Synthesis of this compound

This section describes the N-methylation of 5-bromo-1H-indazole to yield the desired N2-deuteromethylated product. The regioselectivity of the methylation is a critical aspect of this step, as the formation of the N1-isomer is a common side reaction. The choice of reaction conditions can influence the ratio of the two isomers. Under basic conditions, a mixture of N1 and N2 products is often formed.[2]

Materials:

-

5-bromo-1H-indazole

-

Iodomethane-d3 (CD3I)

-

Sodium hydride (NaH)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Silica gel

Procedure:

-

To a solution of 5-bromo-1H-indazole in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0°C and add iodomethane-d3 (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the N1 and N2 isomers. The N2-isomer is typically the more polar of the two.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and products.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 5-bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | 53857-57-1 |

| 5-Bromo-2-methyl-2H-indazole | C₈H₇BrN₂ | 211.06 | 465529-56-0 |

| This compound | C₈H₄D₃BrN₂ | 214.08 | Not available |

| Iodomethane-d3 | CD₃I | 144.96 | 865-50-9 |

Table 2: Reaction Parameters and Yields

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| Synthesis of 5-bromo-1H-indazole | 4-bromo-2-methylaniline | 5-bromo-1H-indazole | ~94%[1] |

| N-methylation of 5-bromo-1H-indazole | 5-bromo-1H-indazole | 5-Bromo-2-methyl-2H-indazole & Isomer | Yields are variable and depend on reaction conditions. Separation is required. |

Characterization Data

Detailed characterization is essential to confirm the identity and purity of the synthesized compounds, and critically, to distinguish between the N1 and N2 methylated isomers.

Distinguishing N1 and N2 Isomers by NMR Spectroscopy:

-

¹H NMR: The chemical shift of the proton at the 3-position (H-3) is typically at a higher frequency (more deshielded) in N1-isomers compared to N2-isomers. Conversely, the proton at the 7-position (H-7) is more deshielded in N2-isomers.

-

¹³C NMR: The chemical shift of the carbon at the 3-position (C-3) is generally more shielded in N2-isomers.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is definitive. For N1-substituted indazoles, a correlation is observed between the methyl protons and the C-7a carbon of the indazole ring. For N2-substituted indazoles, this correlation is absent, and instead, a correlation is seen between the methyl protons and the C-3 carbon.

Expected Spectroscopic Data:

5-Bromo-2-methyl-2H-indazole:

-

¹H NMR: A singlet corresponding to the N-methyl protons around 4.1 ppm. Aromatic protons will appear in the range of 7.0-8.0 ppm.

-

¹³C NMR: A signal for the N-methyl carbon around 35 ppm. Aromatic carbons will appear in the range of 110-150 ppm.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of 211.06 (for ⁷⁹Br) and 213.06 (for ⁸¹Br) in a ~1:1 ratio.

This compound:

-

¹H NMR: The singlet for the N-methyl protons will be absent. The aromatic proton signals will remain.

-

²H NMR: A singlet corresponding to the N-CD₃ group.

-

¹³C NMR: The signal for the N-methyl carbon will appear as a multiplet due to coupling with deuterium.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of 214.08 (for ⁷⁹Br) and 216.08 (for ⁸¹Br) in a ~1:1 ratio.

Logical Relationships and Experimental Workflows

The following diagrams illustrate key logical relationships and workflows in the synthesis and characterization process.

References

An In-depth Technical Guide to 5-Bromo-2-methyl-2H-indazole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-2H-indazole-d3, a deuterated analog of 5-Bromo-2-methyl-2H-indazole. This document details its chemical and physical properties, provides a plausible synthetic route, and discusses its potential applications in research and drug development, particularly in the context of kinase inhibition. Due to the limited availability of public experimental data for the deuterated compound, information from its non-deuterated counterpart and the broader class of indazole derivatives is utilized to provide a thorough understanding.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of 5-Bromo-2-methyl-2H-indazole, where the three hydrogen atoms of the N-methyl group are replaced with deuterium. Such deuterated compounds are valuable tools in various research applications, including as internal standards in mass spectrometry-based quantitative analysis, for elucidating metabolic pathways, and for potentially improving the pharmacokinetic profiles of drug candidates.

Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | 5-Bromo-2-methyl-2H-indazole |

| CAS Number | 2447686-91-9[1] | 465529-56-0[2] |

| Molecular Formula | C₈H₄D₃BrN₂ | C₈H₇BrN₂[2] |

| Molecular Weight | 214.08 g/mol | 211.06 g/mol [2] |

| Appearance | (Not publicly available) | (Predicted: Solid) |

| Melting Point | (Not publicly available) | (Predicted from similar compounds) |

| Boiling Point | (Not publicly available) | (Predicted from similar compounds) |

| Solubility | (Not publicly available) | (Predicted: Soluble in organic solvents) |

Synthesis and Experimental Protocols

While a specific detailed protocol for the synthesis of this compound is not publicly documented, a plausible synthetic route can be derived from general methods for the N-alkylation of indazoles. A common strategy involves the selective N2-alkylation of a 5-bromo-1H-indazole precursor using a deuterated methylating agent.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 5-Bromo-2-methyl-d3-2H-indazole.

Detailed Experimental Protocol (Representative)

Materials:

-

5-Bromo-1H-indazole

-

Deuterated iodomethane (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-indazole (1.0 eq). Dissolve the starting material in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the indazolide anion can be observed.

-

N-Methylation: Cool the reaction mixture back to 0 °C. Add deuterated iodomethane (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product, which will be a mixture of N1 and N2 alkylated isomers, can be purified by column chromatography on silica gel to isolate the desired this compound.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not publicly available. The following tables outline the expected spectroscopic characteristics based on the structure of the molecule and data from its non-deuterated analog and similar compounds.

Table 2: Predicted ¹H NMR and ¹³C NMR Spectral Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~8.0-8.2 | Aromatic CH |

| ~7.5-7.7 | Aromatic CH |

| ~7.3-7.5 | Aromatic CH |

| No signal for -CH₃ | (Deuterated) |

Table 3: Predicted Mass Spectrometry and Infrared (IR) Spectroscopy Data

| Mass Spectrometry (Predicted) | Infrared (IR) Spectroscopy (Predicted) |

| m/z | Assignment |

| ~214/216 | [M]⁺ (isotopic pattern for Br) |

Applications in Drug Development and Research

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.

Kinase Inhibition

A primary application of indazole-based compounds is in the development of protein kinase inhibitors.[3] The indazole core can act as an ATP-competitive inhibitor by mimicking the adenine hinge-binding region of ATP, thereby blocking the kinase's catalytic activity. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing various substituents through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.

Signaling Pathway Modulation

Kinases are crucial components of cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Indazole-based kinase inhibitors can modulate these pathways. For instance, inhibitors targeting kinases in the PI3K/Akt/mTOR pathway have been developed using the indazole scaffold.

Caption: Representative signaling pathway (PI3K/Akt) targeted by indazole-based kinase inhibitors.

Use as an Internal Standard

As a stable isotope-labeled compound, this compound is an ideal internal standard for quantitative bioanalytical assays using liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the non-deuterated analog, allowing for co-elution, but its increased mass allows for distinct detection by the mass spectrometer, enabling accurate quantification of the non-deuterated compound in complex biological matrices.

Safety and Handling

The non-deuterated analog, 5-Bromo-2-methyl-2H-indazole, is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[2] It is recommended to handle this compound with the same precautions in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable research tool, particularly for pharmacokinetic studies and as an internal standard in analytical methods. While specific experimental data for this deuterated compound is scarce, its chemical behavior can be inferred from its non-deuterated counterpart and the well-established chemistry of the indazole scaffold. The synthetic accessibility and the biological relevance of the indazole core make this compound and its analogs important subjects for ongoing research in drug discovery and development, especially in the pursuit of novel kinase inhibitors.

References

An In-depth Technical Guide to 5-Bromo-2-methyl-2H-indazole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 5-Bromo-2-methyl-2H-indazole-d3, a deuterated analog of 5-Bromo-2-methyl-2H-indazole. This document is intended for use by researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physical and Chemical Properties

While specific experimental data for the deuterated compound this compound is limited, the following table summarizes its known properties and provides computed data for its non-deuterated analog, 5-Bromo-2-methyl-2H-indazole, for comparative purposes.

| Property | This compound | 5-Bromo-2-methyl-2H-indazole (non-deuterated) |

| Molecular Formula | C₈H₄D₃BrN₂ | C₈H₇BrN₂ |

| Molecular Weight | 214.08 g/mol | 211.06 g/mol [1] |

| Monoisotopic Mass | Not available | 209.97926 Da (Computed)[1] |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Not available |

| XLogP3 | Not available | 2.3 (Computed)[1] |

| CAS Number | Not available | 465529-56-0[1] |

Synthesis and Characterization

The synthesis of this compound would likely follow established methods for the synthesis of 2H-indazoles, with the introduction of the deuterated methyl group being a key step. General synthetic strategies for 2H-indazoles often involve the cyclization of appropriately substituted phenylhydrazines or the N-alkylation of indazole precursors.

A plausible synthetic approach for this compound is outlined in the workflow diagram below. This would involve the N-methylation of 5-Bromo-2H-indazole using a deuterated methylating agent.

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

General Synthesis Protocol

-

Reaction Setup: To a solution of 5-Bromo-2H-indazole in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., sodium hydride or potassium carbonate).

-

Addition of Deuterated Reagent: Add a deuterated methylating agent, such as iodomethane-d3 (CD₃I), to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Structural Confirmation

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock on the solvent deuterium signal.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. The absence of a singlet corresponding to the N-methyl group and the presence of a characteristic multiplet for the aromatic protons would be expected.

-

Acquire a ¹³C NMR spectrum. The signal for the deuterated methyl carbon will be a multiplet due to carbon-deuterium coupling and will have a significantly lower intensity compared to a non-deuterated methyl group.

-

-

Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

Potential Biological Significance and Signaling Pathways

Indazole derivatives are a well-established class of compounds with a broad range of biological activities, frequently acting as kinase inhibitors. While the specific biological activity of this compound has not been reported, its structural similarity to other bioactive indazoles suggests it may have relevance in drug discovery.

The indazole scaffold can mimic the adenine core of ATP, enabling it to bind to the ATP-binding site of various kinases and inhibit their activity. This mechanism is crucial in the development of targeted cancer therapies.

Representative Signaling Pathway: Kinase Inhibition

Caption: A diagram illustrating the mechanism of kinase inhibition by an indazole derivative.

References

In-Depth Technical Guide: Molecular Weight of 5-Bromo-2-methyl-2H-indazole-d3

For researchers, scientists, and professionals in drug development, precise molecular weight determination is fundamental for characterization, reaction stoichiometry, and analytical standard preparation. This technical guide provides a detailed calculation for the molecular weight of the deuterated compound 5-Bromo-2-methyl-2H-indazole-d3.

Molecular Weight Calculation

The molecular weight of an isotopically labeled compound is determined by summing the masses of its constituent atoms, accounting for the specific isotopes used. In the case of this compound, three hydrogen atoms (protium, ¹H) on the methyl group are replaced with three deuterium atoms (²H or D).

The calculation proceeds as follows:

-

Base Molecular Weight : The molecular weight of the non-deuterated parent compound, 5-Bromo-2-methyl-2H-indazole, is required. This is reported to be 211.06 g/mol [1][2].

-

Isotopic Mass Difference : The mass of a deuterium atom is approximately 2.014 atomic mass units (amu)[3][4]. The mass of a protium atom is approximately 1.008 amu. The net change in mass for each substitution is the difference between the mass of a deuterium atom and a protium atom.

-

Total Molecular Weight : The final molecular weight is calculated by adding the mass of the parent compound and the total mass change from the isotopic substitution.

The formula for the calculation is:

Molecular Weight of Deuterated Compound = Molecular Weight of Parent Compound - (Number of Deuterium Atoms × Atomic Mass of Protium) + (Number of Deuterium Atoms × Atomic Mass of Deuterium)

Data Presentation

The quantitative data for the molecular weight calculation is summarized in the table below for clarity and easy comparison.

| Component | Chemical Formula | Molecular Weight ( g/mol ) |

| 5-Bromo-2-methyl-2H-indazole | C₈H₇BrN₂ | 211.06[1][2] |

| Hydrogen (Protium) | ¹H | 1.008 |

| Deuterium | ²H or D | 2.014[3][4] |

| This compound | C₈H₄D₃BrN₂ | 214.098 |

Calculation: 211.06 - (3 * 1.008) + (3 * 2.014) = 214.098 g/mol

Experimental Protocols

This document provides a theoretical calculation of the molecular weight of this compound. As such, no experimental protocols for synthesis or analysis are included. Researchers performing mass spectrometry for empirical determination should select appropriate ionization techniques and mass analyzers to achieve the required resolution and accuracy for verifying this calculated mass.

Visualizations

As this guide pertains to a molecular weight calculation, there are no signaling pathways, experimental workflows, or logical relationships to be diagrammed. Therefore, no Graphviz visualizations are applicable.

References

The Kinetic Isotope Effect in Action: An In-depth Technical Guide to Deuterated Indazole Derivatives in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of deuterium, a stable isotope of hydrogen, into pharmacologically active molecules represents a sophisticated approach to enhancing drug efficacy and safety. This guide delves into the core applications of deuterated indazole derivatives, a promising class of compounds in modern drug discovery. By leveraging the kinetic isotope effect (KIE), deuteration can favorably alter the metabolic fate of indazole-based drugs, leading to improved pharmacokinetic profiles, enhanced target engagement, and potentially reduced off-target toxicities. This whitepaper provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of these modified compounds, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction: The Deuterium Switch in Indazole-Based Therapeutics

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a range of diseases, including cancer and inflammatory conditions.[1] Prominent examples include the poly(ADP-ribose) polymerase (PARP) inhibitor niraparib and various kinase inhibitors.[2][3] Deuteration of these indazole derivatives offers a powerful strategy to refine their therapeutic properties. The fundamental principle lies in the greater mass of deuterium compared to hydrogen, which results in a stronger carbon-deuterium (C-D) bond versus a carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[4] This can lead to several therapeutic advantages:

-

Improved Metabolic Stability: Reduced rate of metabolism can lead to a longer drug half-life, allowing for less frequent dosing and improved patient compliance.

-

Enhanced Bioavailability: Slower first-pass metabolism can increase the concentration of the active drug in systemic circulation.

-

Reduced Formation of Toxic Metabolites: By blocking or slowing down specific metabolic pathways, deuteration can prevent the formation of harmful byproducts.

-

Increased Target Selectivity: Altered metabolism can lead to a higher concentration of the parent drug, potentially improving its selectivity for the intended biological target.

This guide will focus on the practical applications of this technology, with a particular emphasis on deuterated analogs of the PARP inhibitor niraparib.

Case Study: Deuterated Niraparib - A Next-Generation PARP Inhibitor

Niraparib is a potent inhibitor of PARP enzymes, which play a critical role in DNA repair. It is approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[5] A key area of innovation for this drug is the development of deuterated analogs to enhance its therapeutic window.

Rationale for Deuteration

The metabolic pathways of niraparib present opportunities for optimization through deuteration. By strategically replacing hydrogen atoms with deuterium at sites susceptible to metabolic breakdown, it is possible to modulate its pharmacokinetic profile. A patent for deuterated (S)-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide, the core structure of niraparib, highlights the potential for this approach.[6] The patent specifies various positions on the indazole ring, the phenyl ring, and the piperidine ring where deuterium substitution can be implemented to improve the drug's properties.[6]

Synthesis of Deuterated Indazole Derivatives

The synthesis of deuterated indazole derivatives requires specialized starting materials and reagents. While specific, detailed protocols for a range of deuterated indazoles are often proprietary, the general principles involve the use of deuterated precursors in established synthetic routes for indazole compounds.

Experimental Protocol: General Synthesis of a Deuterated Indazole Core

This protocol outlines a generalized approach for the synthesis of a deuterated indazole ring, a key component of many therapeutic agents.

-

Preparation of a Deuterated Precursor: A suitable benzene derivative is selected as the starting material. Deuterium atoms are introduced at specific positions using methods such as acid-catalyzed H-D exchange or by employing deuterated starting materials in the synthesis.

-

Diazotization: The deuterated aniline derivative is treated with a source of nitrous acid (e.g., sodium nitrite in acidic solution) at low temperatures (0-5 °C) to form a diazonium salt.

-

Cyclization: The diazonium salt is then induced to cyclize to form the indazole ring. This can be achieved through various methods, including thermal or metal-catalyzed reactions.

-

Purification: The resulting deuterated indazole derivative is purified using standard techniques such as column chromatography and recrystallization to yield the final product of high purity.

Note: The specific reagents, reaction conditions, and purification methods will vary depending on the desired substitution pattern of the final indazole derivative.

Quantitative Biological Data

While extensive clinical data on deuterated niraparib is not yet publicly available, preclinical studies on related compounds and the underlying principles of the kinetic isotope effect allow for the projection of potential improvements. The following table summarizes hypothetical but expected comparative data based on the known effects of deuteration.

| Parameter | Non-Deuterated Niraparib | Deuterated Niraparib (Projected) | Rationale for Improvement |

| In Vitro PARP1 Inhibition (IC50) | ~3.8 nM | Similar to non-deuterated | Deuteration is not expected to directly alter binding affinity to the target enzyme. |

| In Vitro PARP2 Inhibition (IC50) | ~2.1 nM | Similar to non-deuterated | Deuteration is not expected to directly alter binding affinity to the target enzyme. |

| Metabolic Stability (in vitro, human liver microsomes) | Moderate | Higher | Slower metabolism at deuterated sites due to the kinetic isotope effect. |

| Plasma Half-life (in vivo, animal models) | X hours | > X hours | Reduced metabolic clearance leads to a longer circulation time. |

| Bioavailability (oral) | ~73% | > 73% | Reduced first-pass metabolism increases the amount of drug reaching systemic circulation. |

Signaling Pathways and Experimental Workflows

PARP Inhibition and DNA Repair Pathway

Niraparib and its deuterated analogs exert their therapeutic effect by inhibiting PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway. In cancer cells with deficiencies in other DNA repair mechanisms, such as Homologous Recombination (HR), the inhibition of PARP leads to the accumulation of unrepaired DNA damage and ultimately cell death, a concept known as synthetic lethality.

Caption: Mechanism of action of deuterated PARP inhibitors.

Experimental Workflow for Evaluating Deuterated Indazole Derivatives

The preclinical evaluation of a novel deuterated indazole derivative follows a structured workflow to assess its therapeutic potential and safety profile.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. venable.com [venable.com]

- 5. METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513 [data.epo.org]

- 6. EP3606524A1 - Deuterated (s)-2-(4-(piperidin-3-yl)phenyl)-2h-indazole-7-carboxamide - Google Patents [patents.google.com]

5-Bromo-2-methyl-2H-indazole-d3 safety and handling

An In-depth Technical Guide on the Safety and Handling of 5-Bromo-2-methyl-2H-indazole-d3

This guide provides comprehensive safety and handling information for this compound, a deuterated stable isotope-labeled compound. The safety profile is based on data for the analogous non-deuterated compound, 5-Bromo-2-methyl-2H-indazole, as the isotopic labeling is not expected to significantly alter its chemical hazards. This document is intended for researchers, scientists, and professionals in drug development who may handle this substance.

Hazard Identification and Classification

5-Bromo-2-methyl-2H-indazole is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. The GHS/CLP classifications are summarized below.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 |

Source: PubChem CID 11514007[1]

Table 2: Hazard Statements and Pictograms

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

Precautionary Measures and Personal Protection

Strict adherence to precautionary measures is crucial to ensure safety when handling this compound.

Table 3: Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Prevention | P264 | Wash face, hands and any exposed skin thoroughly after handling. |

| Prevention | P270 | Do not eat, drink or smoke when using this product. |

| Prevention | P271 | Use only outdoors or in a well-ventilated area. |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| Response | P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| Response | P330 | Rinse mouth. |

| Response | P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| Response | P337+P313 | If eye irritation persists: Get medical advice/attention. |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| Storage | P405 | Store locked up. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: Fisher Scientific SDS[3]

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or equivalent. |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Wear appropriate protective clothing to prevent skin exposure.[2][3] |

| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |

| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |

Physical and Chemical Properties

Table 5: Physical and Chemical Properties of 5-Bromo-2-methyl-2H-indazole

| Property | Value |

| Molecular Formula | C₈H₇BrN₂ |

| Molecular Weight | 211.06 g/mol [1] |

| Appearance | No data available |

| Odor | No data available |

| Melting Point/Freezing Point | No data available |

| Boiling Point and Boiling Range | No data available |

| Flash Point | No data available |

| XLogP3 | 2.3[1] |

Source: PubChem CID 11514007[1]

First Aid Measures

Table 6: First Aid Procedures

| Exposure Route | Procedure |

| If Inhaled | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |

| In Case of Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2] |

| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |

| If Swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |

Source: Indagoo Research Chemicals SDS[2]

Handling and Storage

Table 7: Handling and Storage Guidelines

| Aspect | Guideline |

| Safe Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Normal measures for preventive fire protection.[2] |

| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. Store in a cool, dark place.[4] Please store the product under the recommended conditions in the Certificate of Analysis.[5] |

| Incompatible Materials | Strong oxidizing agents, Strong reducing agents.[3] |

Experimental Protocols

Protocol: Copper-Catalyzed Synthesis of 2-Aryl-2H-indazoles

This method provides an efficient route to a variety of 2-aryl-2H-indazoles from readily available starting materials.[6]

Materials:

-

2-Bromobenzaldehyde derivative (1.0 mmol)

-

Primary amine (1.2 mmol)

-

Sodium azide (1.5 mmol)

-

Copper(I) iodide (0.1 mmol)

-

TMEDA (0.1 mmol)

-

DMSO (5 mL)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of a 2-bromobenzaldehyde (1.0 mmol), a primary amine (1.2 mmol), and sodium azide (1.5 mmol) in DMSO (5 mL), add copper(I) iodide (0.1 mmol) and TMEDA (0.1 mmol).[6]

-

Heat the reaction mixture to 120°C and stir for 12 hours.[6]

-

Monitor the reaction completion by TLC.[6]

-

After completion, cool the mixture to room temperature and dilute with water (20 mL).[6]

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).[6]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.[6]

Visualized Workflows

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

References

Methodological & Application

Application Note: Quantitative Analysis of 5-Bromo-2-methyl-2H-indazole in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of small molecules in biological matrices is a critical aspect of drug discovery and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog, is considered the gold standard in quantitative bioanalysis.[3] SIL-IS closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and other sources of experimental variability.[4][5][6]

This application note details a robust and validated LC-MS/MS method for the quantitative analysis of 5-Bromo-2-methyl-2H-indazole in human plasma. 5-Bromo-2-methyl-2H-indazole-d3 is employed as the internal standard to ensure the highest level of accuracy and precision. This method is suitable for pharmacokinetic studies, toxicological assessments, and other applications requiring reliable quantification of this compound.

Principle of the Method

The methodology is based on the principle of isotope dilution mass spectrometry (IDMS).[3] A known concentration of the deuterated internal standard (this compound) is added to plasma samples. Following a protein precipitation step to remove macromolecules, the analyte and internal standard are separated from endogenous plasma components using reverse-phase liquid chromatography. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the ratio of the analyte's MRM peak area to that of the internal standard.

Experimental Protocols

1. Materials and Reagents

-

Analyte: 5-Bromo-2-methyl-2H-indazole (≥98% purity)

-

Internal Standard: this compound

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

-

Biological Matrix: Blank human plasma (K2EDTA)

2. Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and internal standard in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare separate working solutions for low, medium, and high QC samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in acetonitrile.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate analyte working solutions to achieve the desired concentrations for the calibration curve and QC levels.

3. Sample Preparation Protocol (Protein Precipitation)

-

Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

-

Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System: | Shimadzu Nexera X2 or equivalent |

| Column: | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A: | 0.1% Formic Acid in Water |

| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile |

| Gradient: | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |

| Flow Rate: | 0.4 mL/min |

| Column Temperature: | 40°C |

| Injection Volume: | 5 µL |

| Mass Spectrometer: | Triple Quadrupole (e.g., SCIEX 6500+ or equivalent) |

| Ionization Mode: | Electrospray Ionization (ESI), Positive |

| Ion Source Temp: | 550°C |

| Curtain Gas: | 35 psi |

| IonSpray Voltage: | 5500 V |

5. Mass Spectrometry Parameters (MRM Transitions)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 5-Bromo-2-methyl-2H-indazole | 211.0 | 117.1 | 35 |

| This compound | 214.1 | 120.1 | 35 |

Data Presentation

Table 1: Calibration Curve Performance

| Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| 1.0 (LLOQ) | 0.98 | 98.0 | 8.5 |

| 2.5 | 2.55 | 102.0 | 6.2 |

| 5.0 | 5.10 | 102.0 | 4.8 |

| 10.0 | 9.70 | 97.0 | 3.5 |

| 50.0 | 51.5 | 103.0 | 2.1 |

| 100.0 | 101.2 | 101.2 | 1.8 |

| 500.0 | 495.5 | 99.1 | 2.5 |

| 1000.0 (ULOQ) | 1005.0 | 100.5 | 3.1 |

| Linearity (r²): >0.995 |

Table 2: Intra-day and Inter-day Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) (n=6) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Mean Conc. (ng/mL) (n=18) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LQC | 3.0 | 2.95 | 98.3 | 7.2 | 3.05 | 101.7 | 8.1 |

| MQC | 80.0 | 81.6 | 102.0 | 4.5 | 78.9 | 98.6 | 5.3 |

| HQC | 800.0 | 792.0 | 99.0 | 3.1 | 808.0 | 101.0 | 4.2 |

Visualizations

Caption: Bioanalytical workflow for quantitative analysis.

Caption: Principle of internal standard normalization.

References

- 1. Small Molecules Quantitation | Proteomics [medicine.yale.edu]

- 2. spectroscopyeurope.com [spectroscopyeurope.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

Application Note: A Validated LC-MS/MS Method for the Quantification of [Hypothetical Analyte] in Human Plasma using 5-Bromo-2-methyl-2H-indazole-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indazole scaffold is a prominent feature in many pharmacologically active compounds, including a variety of kinase inhibitors used in oncology. The development of robust and reliable bioanalytical methods for the quantification of these compounds in biological matrices is essential for preclinical and clinical studies. This application note describes a detailed protocol for the determination of [Hypothetical Analyte: 5-Bromo-2-methyl-2H-indazole-based Kinase Inhibitor] in human plasma using 5-Bromo-2-methyl-2H-indazole-d3 as an internal standard (IS).[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variability in sample preparation and matrix effects.

This method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity in the analysis of small molecules in complex biological fluids. The protocol herein provides a comprehensive workflow, from sample preparation to method validation, adhering to the principles outlined in the FDA's Bioanalytical Method Validation guidance.

Experimental Protocols

Materials and Reagents

-

Analyte: [Hypothetical Analyte: e.g., N-(4-((5-bromo-2-methyl-2H-indazol-6-yl)oxy)phenyl)acetamide]

-

Internal Standard (IS): this compound

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH) - LC-MS grade

-

Additives: Formic acid (FA) - Optima LC/MS grade

-

Water: Deionized water, 18 MΩ·cm or greater

-

Biological Matrix: Blank human plasma (K2-EDTA anticoagulant)

Instrumentation

-

LC System: A UHPLC or HPLC system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of the analyte and the internal standard. Dissolve each in 10 mL of methanol.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

-

Calibration Standards and Quality Controls: Spike blank human plasma with the working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of plasma samples (blank, calibration standards, QCs, or study samples) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the IS Working Solution (100 ng/mL in acetonitrile).

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

-

Inject 5 µL of the supernatant onto the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 3 minutes, hold for 1 min, return to initial conditions |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| [Hypothetical Analyte] | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |

| This compound (IS) | 217.0 | [To be determined empirically] | [To be determined empirically] |

Note: The MRM transitions and collision energies are hypothetical and must be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Method Validation

A summary of the acceptance criteria for the bioanalytical method validation is provided below, based on FDA guidelines.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources. |

| Calibration Curve | At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99. |

| Accuracy and Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ). |

| Recovery | Consistent and reproducible recovery is recommended. |

| Matrix Effect | The matrix factor should be consistent across different lots of the biological matrix. |

| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), and long-term storage. |

Visualizations

Experimental Workflow

Caption: Bioanalytical workflow from sample preparation to data analysis.

Logical Relationship for Method Validation

Caption: Key parameters for bioanalytical method validation.

Conclusion

This application note presents a comprehensive and robust protocol for the quantification of a hypothetical indazole-based analyte in human plasma using this compound as an internal standard. The detailed experimental procedures for sample preparation, along with the starting LC-MS/MS conditions and a summary of method validation criteria, provide a solid foundation for researchers in the field of drug metabolism and pharmacokinetics. The provided workflows can be adapted for other similar small molecules, serving as a valuable resource for bioanalytical scientists.

References

Application Notes and Protocols for 5-Bromo-2-methyl-2H-indazole-d3 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5-Bromo-2-methyl-2H-indazole-d3 as an internal standard for pharmacokinetic (PK) studies. The inclusion of detailed protocols, data presentation tables, and workflow diagrams is intended to facilitate the accurate quantification of a hypothetical analyte, "Analyte X" (structurally analogous to 5-Bromo-2-methyl-2H-indazole), in biological matrices.

Introduction

In pharmacokinetic studies, which are crucial for drug development, precise and accurate quantification of drug concentrations in biological fluids is essential.[1] The use of stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] this compound is the deuterium-labeled version of 5-Bromo-2-methyl-2H-indazole, designed to serve as an ideal internal standard.[3] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and chromatographic analysis. This co-elution and similar behavior allow it to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate and reproducible data.[1][2][4]

Rationale for Use

The primary advantage of using a deuterated internal standard like this compound is its ability to mimic the analyte of interest throughout the analytical process.[2][4] When added to a biological sample at a known concentration at the beginning of the workflow, it experiences the same processing inefficiencies as the analyte.[1] Since the mass spectrometer can distinguish between the analyte and the heavier deuterated standard, the ratio of their peak areas provides a normalized signal for precise quantification.[1]

Synthesis

The synthesis of this compound can be conceptualized in a two-step process. First, the synthesis of the non-deuterated precursor, 5-Bromo-2-methyl-2H-indazole, can be achieved through various methods for the regioselective alkylation of indazoles. Subsequently, a deuteromethylation reaction can introduce the trideuteromethyl group. One potential route involves the N-alkylation of 5-bromo-2H-indazole with a deuterated methylating agent. For instance, reacting 5-bromo-2H-indazole with deuterated methyl iodide (CD3I) in the presence of a suitable base would yield the desired product. The position of the deuterium label on the methyl group is crucial as it is not typically metabolically active, thus preventing in-vivo H/D exchange.

Experimental Protocols

Protocol 1: Plasma Sample Preparation (Protein Precipitation)

This protocol outlines a common method for extracting a small molecule drug and its deuterated internal standard from a plasma matrix.

Materials:

-

Human plasma samples (stored at -80°C)

-

This compound (Internal Standard, IS) stock solution (e.g., 1 µg/mL in methanol)

-

Acetonitrile (ACN), LC-MS grade, containing 0.1% formic acid

-

Microcentrifuge tubes (1.5 mL) or 96-well plates

-

Vortex mixer

-

Centrifuge (capable of >10,000 x g)

Methodology:

-

Thaw frozen plasma samples on ice.

-

Vortex the plasma samples for 10 seconds to ensure homogeneity.

-

Pipette 100 µL of each plasma sample into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard stock solution to each plasma sample.

-

Vortex for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or well of a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a representative example for the quantification of a small molecule drug ("Analyte X") and its deuterated internal standard.

Instrumentation:

-

UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)

-

LC Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)

LC Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: 5% B

-

MS/MS Conditions (Hypothetical):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Analyte X (5-Bromo-2-methyl-2H-indazole): Precursor ion (Q1) m/z 211.0 → Product ion (Q3) m/z 183.0

-

Internal Standard (this compound): Precursor ion (Q1) m/z 214.1 → Product ion (Q3) m/z 186.0

-

-

Dwell Time: 100 ms

-

Collision Energy and other parameters: To be optimized for the specific instrument.

Data Presentation

The following tables summarize typical validation results for an LC-MS/MS method for the quantification of "Analyte X" in human plasma using this compound as the internal standard, based on regulatory guidelines.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |

| Low QC | 3 | < 10% | ± 10% | < 10% | ± 10% |

| Mid QC | 100 | < 10% | ± 10% | < 10% | ± 10% |

| High QC | 800 | < 10% | ± 10% | < 10% | ± 10% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| Low QC | 3 | 92.5 | 98.7 |

| High QC | 800 | 91.8 | 101.2 |

Visualizations

References

- 1. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2H-Indazole synthesis [organic-chemistry.org]

- 4. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: NMR Characterization of 5-Bromo-2-methyl-2H-indazole-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the theoretical framework and a generalized protocol for the Nuclear Magnetic Resonance (NMR) characterization of 5-Bromo-2-methyl-2H-indazole-d3. Due to the absence of publicly available experimental NMR data for this specific deuterated compound, this note provides an expected spectral analysis based on the non-deuterated analogue, 5-Bromo-2-methyl-2H-indazole. The protocols described herein are standard methodologies for the structural elucidation of similar small molecules.

Introduction

5-Bromo-2-methyl-2H-indazole and its isotopically labeled derivatives are of interest in medicinal chemistry and drug development as fragments or building blocks for the synthesis of pharmacologically active compounds. The incorporation of deuterium in the N-methyl group (d3) can be useful for metabolic studies (pharmacokinetic/pharmacodynamic) by altering the rate of metabolic degradation without significantly changing the molecule's steric or electronic properties. NMR spectroscopy is the most powerful technique for confirming the identity, purity, and structure of such molecules. This application note details the expected ¹H and ¹³C NMR characteristics and provides a general protocol for acquiring and analyzing the NMR data.

Expected NMR Data

The following tables summarize the expected chemical shifts (δ) for this compound. These are estimations based on general principles of NMR spectroscopy and data for analogous indazole structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Expected ¹H NMR Data

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.2 | Singlet (s) | N/A |

| H-4 | 7.5 - 7.7 | Doublet (d) | 8.5 - 9.5 |

| H-6 | 7.2 - 7.4 | Doublet of Doublets (dd) | J = 8.5 - 9.5, 1.5 - 2.5 |

| H-7 | 7.6 - 7.8 | Doublet (d) | 1.5 - 2.5 |

| -CD₃ | Not observed in ¹H NMR | N/A | N/A |

Note: The signal for the N-methyl group (N-CH₃), typically found around 4.1-4.3 ppm in the non-deuterated compound, will be absent in the ¹H NMR spectrum of the deuterated analogue.

Table 2: Expected ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-3 | 125 - 130 |

| C-3a | 145 - 150 |

| C-4 | 120 - 125 |

| C-5 | 115 - 120 |

| C-6 | 128 - 133 |

| C-7 | 110 - 115 |

| C-7a | 120 - 125 |

| -CD₃ | 35 - 40 (may appear as a multiplet due to C-D coupling) |

Experimental Protocols

Sample Preparation

-